molecular formula C20H30O3 B019885 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- CAS No. 108437-64-5

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

Cat. No. B019885
CAS RN: 108437-64-5
M. Wt: 318.4 g/mol
InChI Key: GURBRQGDZZKITB-VXBMJZGYSA-N
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Description

“5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-”, also known as 12-oxo-ETE, is an oxoicosatetraenoic acid having a 12-oxo group and (5Z)-, (8Z), (10E)- and (14Z)-double bonds . It is functionally related to an icosa-5,8,10,14-tetraenoic acid .


Synthesis Analysis

12-oxo-ETE is formed from the 5-lipoxygenase product 5-HETE (5S-hydroxy-6,8,11,14-eicosatetraenoic acid) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The cofactor NADP (+) is a limiting factor in the synthesis of 5-oxo-ETE because of its low concentrations in unperturbed cells . Microsomal fractions of various tissues will reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE .


Molecular Structure Analysis

The molecular structure of 12-oxo-ETE consists of a 20 carbon chain with four double bonds at positions 5, 8, 10, and 14. The double bonds have (5Z), (8Z), (10E), and (14Z) configurations. Additionally, it has a 12-oxo group .


Chemical Reactions Analysis

12-oxo-ETE is a metabolite of arachidonic acid, which is produced by the action of 5-lipoxygenase on arachidonic acid to form 5-HETE, which is then converted to 12-oxo-ETE by 5-HEDH .

Scientific Research Applications

Biosynthesis in Murine Macrophage

5-Oxo-ETE is a metabolite of arachidonic acid and has important biological activities within different cell types . In the murine macrophage, 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HpETE), rather than 5-HETE, was found to be the biosynthetic precursor of 5-oxo-ETE .

Role in Allergic Diseases

5-Oxo-ETE may play a significant role in allergic diseases, such as allergic asthma, allergic rhinitis, and atopic dermatitis . It performs its biological activities by the highly selective Gi/o-coupled OXE receptor, which is highly expressed on eosinophils, neutrophils, basophils, and monocytes .

Potent Chemoattractant

5-Oxo-ETE is a potent chemoattractant for inflammatory cells, especially for eosinophils . This property makes it a significant mediator in the inflammatory response.

Synthesis in Human Neutrophils

In human neutrophils, 5-Oxo-ETE is synthesized from the arachidonate metabolite 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by a highly specific dehydrogenase .

Potential Therapeutic Target

Targeting the OXE receptor, which 5-Oxo-ETE binds to, may be a novel therapy for inflammatory conditions . Selective OXE receptor antagonists are currently under investigation and could become potential therapeutic agents in allergy .

Role in Oxidative Stress

Under conditions that promote oxidation of NADPH to NADP+, such as the respiratory burst in phagocytic cells, eosinophils, and neutrophils, oxidative stress in monocytes and dendritic cells, and cell death, 5-Oxo-ETE synthesis can be dramatically increased .

Mechanism of Action

Target of Action

The primary target of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-OxoETE, is the Gi/o-coupled OXE receptor . This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes .

Mode of Action

12-OxoETE interacts with its target, the OXE receptor, to induce a rapid, dose-dependent increase of cytoplasmic free calcium . This interaction is facilitated by G-protein-coupled, eicosanoid-specific receptors and the array of associated G-proteins .

Biochemical Pathways

12-OxoETE is synthesized by human platelets and Aplysia nervous tissue after incubation with arachidonic acid . Microsomal fractions of various tissues will reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE . This compound is involved in eicosanoid signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain and to cell survival itself .

Pharmacokinetics

It is known that this compound is synthesized in human platelets and nervous tissue after incubation with arachidonic acid . It is also known that microsomal fractions of various tissues can reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE .

Result of Action

The action of 12-OxoETE results in a rapid, dose-dependent increase of cytoplasmic free calcium . This can lead to various cellular effects, including the activation of certain signaling pathways . It is also a potent chemoattractant for inflammatory cells, especially eosinophils .

Action Environment

The diversity of G-proteins that most receptors are able to couple to can lead to the actuation of different signaling pathways by the same receptor

properties

IUPAC Name

12-oxoicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURBRQGDZZKITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 2
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 3
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 4
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 5
Reactant of Route 5
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 6
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

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